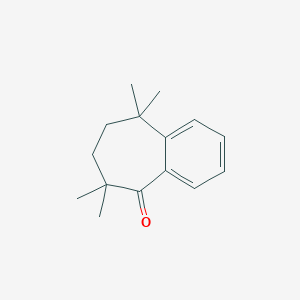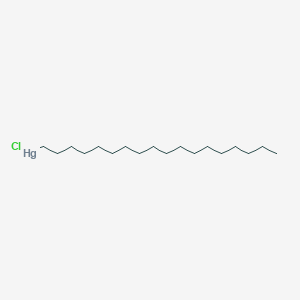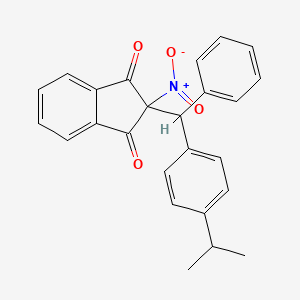![molecular formula C23H21N3O3S3 B11967369 N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)
N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a naphthylmethyl group, and a dimethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced through a nucleophilic substitution reaction using naphthalen-1-ylmethyl chloride and a suitable nucleophile.
Coupling with the Dimethoxyphenyl Group: The final step involves coupling the intermediate with 3,4-dimethoxyphenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group, potentially yielding reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorosulfonic acid, or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways, leading to modulation of biological processes.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(3,4-dimethoxyphenyl)-2-({5-[(phenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- **N-(3,4-dimethoxyphenyl)-2-({5-[(2-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Uniqueness
N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of both the naphthalen-1-ylmethyl group and the thiadiazole ring, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and improve its stability under various conditions.
Propriétés
Formule moléculaire |
C23H21N3O3S3 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H21N3O3S3/c1-28-19-11-10-17(12-20(19)29-2)24-21(27)14-31-23-26-25-22(32-23)30-13-16-8-5-7-15-6-3-4-9-18(15)16/h3-12H,13-14H2,1-2H3,(H,24,27) |
Clé InChI |
HLAXNGDTSVIERR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B11967297.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967307.png)


![ethyl 3-[1-(1H-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11967328.png)





![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
